
Neostigmine methylsulfate
Overview
Description
Neostigmine methylsulfate is a cholinesterase inhibitor used primarily in the treatment of myasthenia gravis and to reverse the effects of non-depolarizing muscle relaxants after surgery . It enhances muscle tone by inhibiting the enzyme acetylcholinesterase, thereby increasing the concentration of acetylcholine at neuromuscular junctions . Unlike some other cholinesterase inhibitors, this compound does not cross the blood-brain barrier .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of neostigmine methylsulfate involves several steps. Initially, 3-dimethylaminophenol reacts with dimethylcarbamoyl chloride to form a dimethylcarbamate . This intermediate is then alkylated using dimethyl sulfate to produce neostigmine . The final step involves the reaction of neostigmine with methanesulfonic acid to yield this compound .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process involves careful control of reaction conditions, such as temperature, pH, and reaction time, to ensure high yield and purity . The use of efficient purification techniques, such as crystallization and chromatography, is essential to remove impurities and obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: Neostigmine methylsulfate undergoes various chemical reactions, including:
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to produce 3-dimethylaminophenol.
Oxidation: this compound can be oxidized to form corresponding N-oxide derivatives.
Substitution: The methylsulfate group can be substituted with other nucleophiles to form different analogs.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles like sodium azide or potassium cyanide.
Major Products:
Hydrolysis: 3-dimethylaminophenol.
Oxidation: N-oxide derivatives.
Substitution: Various analogs depending on the nucleophile used.
Scientific Research Applications
Reversal of Neuromuscular Blockade
Neostigmine methylsulfate is predominantly utilized for reversing the effects of non-depolarizing neuromuscular blocking agents (NMBAs) post-surgery. This application is crucial in anesthesiology, where muscle relaxation is necessary during surgical procedures. Upon administration, neostigmine increases acetylcholine levels at the neuromuscular junction, facilitating muscle contraction and allowing patients to regain spontaneous respiration.
Dosage Guidelines:
- Recommended dosage: 0.03 mg/kg to 0.07 mg/kg intravenously.
- Maximum dosage: 5 mg or 0.07 mg/kg, whichever is lower.
- Often administered with an anticholinergic agent (e.g., atropine or glycopyrrolate) to mitigate muscarinic side effects .
Treatment of Myasthenia Gravis
This compound is also employed in the symptomatic treatment of myasthenia gravis, a chronic autoimmune neuromuscular disease characterized by weakness and rapid fatigue of voluntary muscles. By inhibiting acetylcholinesterase, neostigmine allows for increased availability of acetylcholine at the neuromuscular junction, improving muscle tone and strength .
Clinical Efficacy:
- Patients often experience significant improvement in muscle strength.
- Regular monitoring is advised to adjust dosages based on individual response.
Diagnosis of Myasthenia Gravis in Animals
Recent studies have demonstrated the utility of this compound in diagnosing acquired myasthenia gravis in dogs and cats. A retrospective study involving 25 animals showed that neostigmine challenges could effectively differentiate between myasthenia gravis and other neuromuscular disorders.
Study Findings:
- Out of 22 dogs tested, 16 were diagnosed with myasthenia gravis following a positive response to neostigmine.
- Adverse effects were minimal and included sialorrhea and transient muscle tremors .
Adjunctive Therapy in Sepsis
Recent clinical trials have explored the potential of neostigmine as an adjunctive therapy in patients with sepsis or septic shock. A randomized controlled trial indicated that continuous infusion of neostigmine improved Sequential Organ Failure Assessment (SOFA) scores compared to a control group receiving saline.
Key Results:
- Neostigmine arm showed a median change in SOFA scores of -2 compared to +1.5 in the control group (p = 0.007).
- The need for vasopressors was significantly lower in the neostigmine group .
Data Tables
Application Area | Indication | Key Findings/Notes |
---|---|---|
Anesthesiology | Reversal of NMBA effects | Increases acetylcholine at neuromuscular junction |
Neurology | Treatment of myasthenia gravis | Improves muscle tone; dosage adjustment based on response |
Veterinary Medicine | Diagnosis of myasthenia gravis in animals | Effective challenge test; minimal adverse effects |
Critical Care | Adjunctive therapy in sepsis | Improved SOFA scores; reduced vasopressor needs |
Mechanism of Action
Neostigmine methylsulfate exerts its effects by inhibiting the enzyme acetylcholinesterase, which is responsible for the degradation of acetylcholine . By inhibiting this enzyme, this compound increases the concentration of acetylcholine at neuromuscular junctions, enhancing cholinergic transmission and improving muscle tone . The drug binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and prolonging its action .
Comparison with Similar Compounds
Physostigmine: Unlike neostigmine methylsulfate, physostigmine can cross the blood-brain barrier and is used to treat central nervous system conditions.
Pyridostigmine: Similar to this compound but has a longer duration of action and is often preferred for chronic management of myasthenia gravis.
Edrophonium: Has a shorter duration of action and is primarily used for diagnostic purposes in myasthenia gravis.
Uniqueness of this compound: this compound is unique in its ability to provide rapid and effective reversal of non-depolarizing muscle relaxants without crossing the blood-brain barrier . This makes it particularly useful in surgical settings where quick recovery of muscle function is required .
Biological Activity
Neostigmine methylsulfate is a reversible inhibitor of acetylcholinesterase, primarily used in the treatment of myasthenia gravis and for reversing the effects of neuromuscular blocking agents. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies, supported by diverse research findings.
This compound operates by inhibiting acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By preventing this breakdown, neostigmine increases the concentration of acetylcholine, enhancing stimulation at both nicotinic and muscarinic receptors. This action is particularly beneficial in conditions characterized by reduced neuromuscular transmission, such as myasthenia gravis .
Pharmacokinetics
- Absorption : this compound has poor gastrointestinal absorption when taken orally, making intravenous administration the preferred route for therapeutic use.
- Distribution : The drug does not cross the blood-brain barrier effectively, limiting central nervous system effects .
- Metabolism : It is primarily metabolized in the liver through hydrolysis by cholinesterases and microsomal enzymes .
- Half-Life : The average half-life ranges from 42 to 60 minutes, with a mean value around 52 minutes .
- Toxicity : Overdosage can lead to cholinergic crisis, characterized by increased muscle weakness and respiratory failure. The LD50 values for this compound are approximately 0.3 mg/kg intravenously in mice and 0.315 mg/kg in rats .
Biological Effects
This compound has been shown to have several biological effects:
- Muscle Contraction : By increasing acetylcholine availability, it improves muscle tone in patients with myasthenia gravis.
- Neuromuscular Reversal : It effectively reverses neuromuscular blockade induced by agents like gallamine and tubocurarine during surgical procedures .
- Chronic Effects : A study indicated that prolonged administration (up to 100 days) can lead to changes in miniature end-plate potentials (MEPP) and ultrastructural alterations at motor end-plates, suggesting potential long-term impacts on neuromuscular function .
Case Studies
- Myasthenia Gravis Treatment :
- Neuromuscular Blockade Reversal :
- Chronic Administration Study :
Summary of Research Findings
Q & A
Basic Research Questions
Q. What experimental models are used to study the mechanism of neuromuscular blockade reversal by neostigmine methylsulfate?
This compound’s reversal of non-depolarizing neuromuscular blocking agents (NMBAs) is typically studied using in vitro electrophysiological models (e.g., isolated rodent phrenic nerve-hemidiaphragm preparations) and in vivo animal models (e.g., anesthetized dogs or rabbits). These models measure twitch tension recovery via train-of-four (TOF) stimulation to quantify acetylcholine esterase inhibition and NMBA antagonism . Clinical validation involves monitoring TOF ratios in postoperative patients using peripheral nerve stimulators .
Q. What are the standard methodologies for quantifying this compound in pharmaceutical formulations?
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the gold standard. For example:
- Column : C8 or C18 (e.g., SHIMADZU C8, 250 × 4.6 mm, 5 µm).
- Mobile phase : 0.05 mol/L potassium phosphate buffer (pH 3.0) with acetonitrile (70:30).
- Detection : UV at 257–261 nm.
Validation parameters include linearity (0.1–1.5 mg/mL), precision (RSD <1.0%), and recovery (93–107%) .
Q. How do pharmacokinetic properties of this compound influence dosing protocols in pediatric vs. adult populations?
Dosing is weight-based (max 0.07 mg/kg or 5 mg total), but age-dependent clearance affects efficacy:
Advanced Research Questions
Q. How can researchers address variability in this compound’s reversal efficacy across NMBA types (e.g., rocuronium vs. pancuronium)?
Variability arises from NMBA-specific binding affinity and hydrophilicity . Methodologies include:
- In vitro binding assays (e.g., surface plasmon resonance) to quantify neostigmine-NMBA competition.
- Pharmacodynamic modeling using NONMEM to correlate NMBA half-life with neostigmine dose-response curves.
Clinical studies show higher doses (0.07 mg/kg) are required for long-acting NMBAs like pancuronium .
Q. What experimental strategies mitigate cholinergic side effects in preclinical studies of this compound?
Co-administration of anticholinergics (e.g., glycopyrrolate 0.014 mg/kg) prevents bradycardia and secretions. In rodent models, pre-treatment with atropine (0.02 mg/kg) is standard. For in vitro studies, muscarinic receptor antagonists are added to buffer solutions to isolate nicotinic effects .
Q. How can researchers reconcile contradictory data on this compound’s impact on embryonic neuromuscular junction development?
Studies in chick embryos show neostigmine increases acetylcholine receptor (AChR) clustering at neuromuscular junctions (NMJs), but conflicting data suggest delayed synaptogenesis. Resolution requires:
- Time-lapse confocal microscopy to track AChR dynamics in live embryos.
- Gene expression profiling (e.g., qPCR for agrin, MuSK) to identify signaling pathway disruptions .
Q. What analytical methods detect degradation products in this compound formulations under stress conditions?
Forced degradation studies (acid/base hydrolysis, oxidation, photolysis) coupled with LC-MS/MS identify impurities. Key degradation products include:
- 3-Hydroxyphenyl trimethylammonium (acid hydrolysis).
- Dimethylcarbamic acid (alkaline hydrolysis).
Method validation follows ICH Q2(R1) guidelines for specificity and sensitivity .
Q. How does renal impairment affect this compound’s pharmacokinetics, and what dosing adjustments are validated?
In anephric patients, elimination half-life increases from 80 to 181 minutes , requiring dose reduction by 30–50%. Studies use:
- Population pharmacokinetics (e.g., Monte Carlo simulations) to model creatinine clearance (CrCl) vs. clearance.
- Therapeutic drug monitoring (TDM) with LC-MS for dose individualization .
Q. Methodological Challenges & Data Analysis
Q. What statistical approaches resolve contradictions in this compound’s dose-response relationships across studies?
- Meta-analysis of ED₅₀ values from heterogeneous studies (e.g., random-effects models).
- Bayesian hierarchical modeling to account for inter-study variability in NMBA potency and patient demographics .
Q. How do researchers validate this compound’s stability in parenteral formulations during long-term storage?
Stability-indicating assays include:
- pH monitoring (5.0–6.5) to detect hydrolysis.
- HPLC-UV to quantify degradation products (<5% over 24 months at 25°C).
- Subvisible particle counting (USP <788>) for injectable formulations .
Q. Tables
Table 1. Key Pharmacokinetic Parameters of this compound
Parameter | Healthy Adults | Renal Impairment | Pediatrics (1–6 yrs) |
---|---|---|---|
Half-life (min) | 67 ± 8 | 181 ± 54 | 48 ± 16 |
Clearance (mL/min/kg) | 10 ± 2 | 4.5 ± 1.2 | 11 ± 3 |
Vd (L/kg) | 0.7 ± 0.1 | 0.9 ± 0.3 | 0.6 ± 0.2 |
Data from |
Table 2. HPLC Validation Parameters
Parameter | Acceptance Criteria | Result |
---|---|---|
Linearity (R²) | ≥0.999 | 0.9998 |
Precision (RSD%) | ≤1.0% | 0.45% |
Recovery (%) | 98–102 | 99.2 |
Data from |
Properties
IUPAC Name |
[3-(dimethylcarbamoyloxy)phenyl]-trimethylazanium;methyl sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N2O2.CH4O4S/c1-13(2)12(15)16-11-8-6-7-10(9-11)14(3,4)5;1-5-6(2,3)4/h6-9H,1-5H3;1H3,(H,2,3,4)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZNNLWOYWAHSS-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC=CC(=C1)[N+](C)(C)C.COS(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
59-99-4 (Parent) | |
Record name | Neostigmine methylsulfate [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051605 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40199003 | |
Record name | Neostigmine methylsulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40199003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>50.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID855838 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
51-60-5 | |
Record name | Proserine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51-60-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Neostigmine methylsulfate [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051605 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Neostigmine methyl sulfate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93753 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Neostigmine methylsulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40199003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NEOSTIGMINE METHYLSULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98IMH7M386 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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